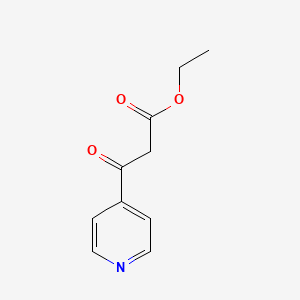

Ethyl isonicotinoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJNYGPKMQQCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180976 | |

| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26377-17-3 | |

| Record name | 4-Pyridinepropanoic acid, β-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-pyridyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Pharmaceutical Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinoylacetate, a seemingly unassuming organic molecule, holds a significant place in the history of medicinal chemistry. Its discovery in the early 20th century marked a notable advancement in the synthesis of pyridine derivatives, a class of compounds that would later prove to be of immense therapeutic importance. This technical guide delves into the discovery, synthesis, and historical significance of this compound, providing a comprehensive resource for researchers in organic synthesis and drug development. Its journey from a laboratory curiosity to a key intermediate in the production of life-saving drugs underscores the foundational importance of synthetic chemistry in modern medicine.

The Discovery of this compound: A Historical Context

The discovery of this compound is credited to the German chemist Adolf Pinner in 1901. His work came at a time of burgeoning interest in the chemistry of pyridine and its derivatives. The late 19th and early 20th centuries saw significant progress in understanding the structure and reactivity of these heterocyclic compounds, which were often derived from coal tar. Pinner's synthesis of this compound was a direct result of the exploration of fundamental organic reactions, specifically the Claisen condensation, applied to this emerging class of molecules.

The reaction, as described in his publication in the Berichte der deutschen chemischen Gesellschaft, involved the base-catalyzed condensation of ethyl isonicotinate with ethyl acetate. This discovery was not aimed at a specific therapeutic target, as the era of rational drug design was still decades away. Instead, it was a contribution to the fundamental understanding of organic synthesis, providing a new method for the C-acylation of pyridine esters.

Physicochemical Properties

The initial characterization of this compound laid the groundwork for its identification and use in subsequent synthetic applications. The following table summarizes its key physicochemical properties based on early and modern data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | - |

| Molecular Weight | 193.20 g/mol | - |

| Melting Point | 53-59 °C | [1] |

| Boiling Point | 169 °C at 4 mmHg | [1] |

| Appearance | Off-white to yellow-brown crystalline powder | [1] |

| Solubility | Soluble in methanol | [1] |

The Synthesis of this compound: From Pinner to Modern Methods

The original synthesis of this compound by Pinner was a classic example of a Claisen condensation. This reaction remains a cornerstone of organic chemistry for the formation of carbon-carbon bonds.

The Claisen Condensation: A Mechanistic Overview

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. The reaction results in the formation of a β-keto ester. In the case of this compound synthesis, ethyl isonicotinate serves as the acylating agent and ethyl acetate provides the enolizable α-carbon.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl isonicotinate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

Experimental Protocols

Protocol 1: Classical Claisen Condensation (Adapted from historical descriptions)

Materials:

-

Ethyl isonicotinate

-

Ethyl acetate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Acetic acid

-

Sodium chloride

Procedure:

-

Prepare sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add a mixture of ethyl isonicotinate and ethyl acetate.

-

Reflux the reaction mixture for several hours.

-

After cooling, pour the reaction mixture into water and wash with diethyl ether to remove unreacted starting materials.

-

Acidify the aqueous layer with acetic acid, which will cause the product to separate as an oil.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Protocol 2: Modern Synthesis using a Strong, Non-nucleophilic Base

Materials:

-

Ethyl isonicotinate

-

Ethyl acetate

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic acid

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve ethyl isonicotinate and ethyl acetate in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -40 °C).

-

Slowly add a solution of LiHMDS in THF to the reaction mixture.

-

Stir the reaction at low temperature for a short period (e.g., 20-30 minutes).

-

Quench the reaction by adding acetic acid.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]

The Enduring Legacy: this compound in Drug Development

The most significant application of this compound emerged decades after its initial discovery with the development of the anti-tuberculosis drug isoniazid. Isoniazid, first synthesized in the early 20th century, was rediscovered as a potent antitubercular agent in the early 1950s. This compound serves as a key precursor in a common and efficient synthesis of isoniazid.

The synthesis involves the reaction of this compound with hydrazine hydrate, which leads to the formation of the corresponding hydrazide, isoniazid. This synthetic route highlights the importance of fundamental organic chemistry discoveries in providing the building blocks for essential medicines.

Conclusion

The discovery of this compound by Adolf Pinner in 1901 was a notable, albeit initially unassuming, event in the field of organic chemistry. Born from fundamental explorations of the Claisen condensation, this compound's true value became apparent with the advent of modern chemotherapy. Its role as a key intermediate in the synthesis of isoniazid, a cornerstone of tuberculosis treatment, solidifies its place in the history of medicinal chemistry. The story of this compound serves as a powerful reminder that foundational research in organic synthesis can have profound and lasting impacts on human health, providing the essential tools for the development of life-saving therapeutics. For today's researchers, this historical perspective underscores the importance of a deep understanding of classical organic reactions and the potential for seemingly simple molecules to become critical components in the complex endeavor of drug discovery.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl isonicotinoylacetate, a versatile intermediate compound with significant applications in pharmaceutical research and organic synthesis. The information presented herein is intended to support laboratory research, process development, and drug discovery initiatives.

Core Chemical and Physical Properties

This compound is a β-keto ester featuring a pyridine ring. Its formal IUPAC name is ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[1][2] The compound typically appears as an off-white to yellow-brown or pale brown crystalline powder or solid.[2][3]

The following table summarizes key identifiers and molecular information for this compound.

| Identifier | Value | Reference |

| CAS Number | 26377-17-3 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3][4][5] |

| Molecular Weight | 193.20 g/mol | [3][4][5] |

| IUPAC Name | ethyl 3-oxo-3-(pyridin-4-yl)propanoate | [1][2] |

| InChI Key | PCJNYGPKMQQCPX-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=NC=C1 | [1][2] |

| Synonyms | Ethyl isonicotinylacetate, Ethyl 3-oxo-3-(4-pyridyl)propanoate, Ethyl-4-pyridoyl acetate | [5][6][7] |

Quantitative data regarding the physicochemical properties of this compound are presented below.

| Property | Value | Conditions | Reference |

| Melting Point | 53-60 °C | [3][4] | |

| Boiling Point | 169 °C | at 4 mmHg | [3][6] |

| 291.9 °C | at 760 mmHg | [5] | |

| Density | 1.155 g/cm³ | [1][3] | |

| Refractive Index | 1.5100 | [3][6] | |

| Solubility | Soluble in Methanol | [3][6] | |

| Appearance | White crystals to Pale brown/Off-white to yellow-brown crystalline powder | [2][3][4] | |

| pKa (Predicted) | 8.61 ± 0.25 | [3][6] |

As a β-keto ester, this compound exists as an equilibrium mixture of its keto and enol tautomers. This tautomerism is a fundamental property that influences its reactivity, allowing it to act as both a carbon and oxygen nucleophile.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols: Synthesis

This compound can be prepared through several synthetic routes. The following protocols are based on established methodologies.

This method involves the base-mediated condensation of ethyl isonicotinate with ethyl acetate.

Protocol 1: Using Lithium bis(trimethylsilyl)amide (LiHMDS) [3][6]

-

Step 1: Reaction Setup

-

In a suitable reaction vessel under an inert atmosphere, prepare a solution of ethyl isonicotinate (10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and ethyl acetate (70 mmol).

-

Cool the solution to -40°C.

-

-

Step 2: Base Addition

-

Rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS, 30 mmol) to the cooled solution while maintaining the temperature at -40°C.

-

-

Step 3: Reaction

-

Stir the reaction mixture at -40°C for 20 minutes.

-

-

Step 4: Quenching

-

Quench the reaction by adding acetic acid (50 mmol).

-

-

Step 5: Work-up

-

Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

-

Step 6: Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by crystallization.

-

Protocol 2: Using Sodium Ethoxide [8]

-

Step 1: Preparation of Sodium Ethoxide

-

In a flask equipped for reflux, add sodium (115 g) portion-wise to 4 liters of absolute ethanol to maintain a steady reflux until all sodium has reacted.

-

Concentrate the resulting sodium ethoxide solution under vacuum to a white powder.

-

-

Step 2: Condensation Reaction

-

To the sodium ethoxide powder, add a solution of ethyl isonicotinate (498 g) and ethyl acetate (580 g) in one portion.

-

Reflux the reaction mixture for 20 hours.

-

-

Step 3: Work-up and Isolation

-

Pour the reddish-orange solution into 5 liters of water.

-

Wash the aqueous solution twice with ether to remove unreacted starting materials.

-

Acidify the aqueous layer with acetic acid, which will cause the product to separate as an oil.

-

Collect the oil. Saturate the remaining aqueous layer with sodium chloride and extract with ethyl acetate.

-

-

Step 4: Purification

-

Combine the collected oil with the ethyl acetate extracts.

-

Dry the solution, treat with decolorizing charcoal, and filter.

-

Concentrate the filtrate to yield the crude product, which crystallizes on cooling.

-

Recrystallize from a methanol/water mixture to obtain pure this compound.[8]

-

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 425480025 [thermofisher.com]

- 3. This compound CAS#: 26377-17-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 26377-17-3 | this compound - Synblock [synblock.com]

- 6. This compound | 26377-17-3 [chemicalbook.com]

- 7. molbase.com [molbase.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl isonicotinoylacetate, a phenomenon of significant interest in medicinal chemistry and drug development. Due to a notable absence of direct experimental quantitative data for this compound in the current scientific literature, this guide establishes a framework for its study by leveraging data and methodologies from closely related analogous compounds, particularly other β-ketoesters and pyridyl-containing molecules. The guide details the theoretical underpinnings of tautomerism, presents expected spectroscopic characteristics, and outlines robust experimental and computational protocols for the determination of tautomeric equilibria. Visualizations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers.[1] This equilibrium involves the migration of a proton and the shifting of bonding electrons. For this compound, the equilibrium exists between the keto form, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, and the enol form, ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate. The position of this equilibrium is a critical factor in its chemical reactivity, physicochemical properties, and ultimately, its biological activity and drug-receptor interactions.

The stability of each tautomer is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and solvent effects.[2] The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The pyridine ring introduces further complexity due to its electronic properties and potential for hydrogen bonding.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound can be represented as follows:

References

Spectroscopic Profile of Ethyl Isonicotinoylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isonicotinoylacetate (CAS No: 26377-17-3), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization, confirming its molecular structure and purity. The data presented here has been compiled from verified sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to keto-enol tautomerism, the spectra of this compound show signals for both the keto and enol forms.

Table 1: ¹H NMR Spectroscopic Data for this compound (Keto-Enol Tautomers)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| 1.25 | Triplet | 3H | -OCH₂CH₃ | -OCH₂CH₃ |

| 4.15 | Quartet | 2H | -OCH₂ CH₃ | -OCH₂ CH₃ |

| 3.95 | Singlet | 2H | -CO-CH₂ -CO- | |

| 5.80 | Singlet | 1H | =CH -OH | |

| 7.80 | Doublet | 2H | Pyridinyl-H | Pyridinyl-H |

| 8.80 | Doublet | 2H | Pyridinyl-H | Pyridinyl-H |

| 12.50 | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 46.5 | -CO-C H₂-CO- (Keto) |

| 61.5 | -OC H₂CH₃ |

| 90.5 | =C H- (Enol) |

| 121.0 | Pyridinyl-C |

| 142.0 | Pyridinyl-C |

| 151.0 | Pyridinyl-C |

| 167.0 | C =O (Ester) |

| 194.0 | C =O (Ketone) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the ester and ketone groups, as well as the pyridine ring.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2900 | Medium | C-H stretch (aromatic and aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1690 | Strong | C=O stretch (ketone) |

| 1640 | Medium | C=C stretch (enol) |

| 1590 | Strong | C=C, C=N stretch (pyridine ring) |

| 1320 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 85 | [M - OCH₂CH₃]⁺ |

| 120 | 70 | [M - COOCH₂CH₃]⁺ |

| 106 | 90 | [C₅H₄NCO]⁺ |

| 78 | 60 | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker AVANCE 400 MHz spectrometer or equivalent.

-

Sample Preparation: 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum was acquired at 400 MHz with a spectral width of 16 ppm. A 30-degree pulse was used with a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was acquired at 100 MHz with a spectral width of 220 ppm. A 45-degree pulse was used with a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied to simplify the spectrum.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid this compound powder was placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer or equivalent, with an electron ionization (EI) source.

-

Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.

-

Ionization: The sample was ionized using electron ionization at 70 eV.

-

Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500.

-

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: General workflow for NMR spectroscopic analysis.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isonicotinoylacetate, a β-keto ester featuring a pyridine ring, is a molecule of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental structural data for this specific molecule, this guide synthesizes information from analogous compounds, spectroscopic principles, and theoretical considerations to present a detailed analysis. The crucial aspect of keto-enol tautomerism is explored, and a workflow for its computational conformational analysis is proposed.

Introduction

This compound, with the chemical formula C₁₀H₁₁NO₃, belongs to the class of β-keto esters. Its structure incorporates a pyridine ring, an ester group, and a β-dicarbonyl moiety. This combination of functional groups imparts a rich chemical reactivity and the potential for diverse intermolecular interactions, making it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. The conformational flexibility of the molecule, particularly around the rotatable bonds and the keto-enol tautomerism, plays a critical role in determining its overall shape and, consequently, its biological function.

Molecular Structure

While a definitive X-ray crystal structure for this compound is not publicly available, its molecular structure can be confidently predicted based on standard bond lengths and angles of its constituent functional groups. The molecule consists of a central propane chain with a ketone and an ester group at positions 1 and 3, respectively, and a pyridin-4-yl group attached to the carbonyl carbon of the ketone.

Predicted Geometric Parameters

The following table summarizes the predicted bond lengths and angles for the keto and enol tautomers of this compound. These values are based on typical data for similar fragments from X-ray crystallography and computational chemistry studies of related β-keto esters and pyridine derivatives.

| Parameter | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |

| Bond Lengths (Å) | ||

| C=O (ketone) | ~ 1.22 | - |

| C=O (ester) | ~ 1.21 | ~ 1.21 |

| C-O (ester) | ~ 1.34 | ~ 1.34 |

| O-Et | ~ 1.45 | ~ 1.45 |

| Cα-Cβ | ~ 1.51 | ~ 1.36 (C=C) |

| Cβ-Cγ(pyridine) | ~ 1.49 | ~ 1.47 |

| C-N (pyridine) | ~ 1.34 | ~ 1.34 |

| C-C (pyridine) | ~ 1.39 | ~ 1.39 |

| C-H (aliphatic) | ~ 1.09 | ~ 1.08 |

| C-H (aromatic) | ~ 1.08 | ~ 1.08 |

| O-H (enol) | - | ~ 0.96 |

| **Bond Angles (°) ** | ||

| O=C-Cα | ~ 120 | - |

| C-Cα-Cβ | ~ 112 | ~ 123 (sp²) |

| Cα-Cβ=O | ~ 120 | ~ 120 (C-C=O) |

| O=C-O (ester) | ~ 125 | ~ 125 |

| C-O-Et | ~ 117 | ~ 117 |

| C-C-N (pyridine) | ~ 124 | ~ 124 |

| C-N-C (pyridine) | ~ 117 | ~ 117 |

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds like this compound is their existence as a dynamic equilibrium of keto and enol tautomers.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. For β-keto esters, the keto form is generally more stable. Computational studies on analogous aromatic β-keto esters in chloroform (CDCl₃) have shown a strong preference for the keto tautomer.[1] The enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered pseudo-ring. The presence of the electron-withdrawing pyridine ring is expected to influence the acidity of the α-protons and thus the position of the tautomeric equilibrium.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around several single bonds:

-

Cβ-Cγ(pyridine) bond: Rotation around this bond determines the orientation of the pyridine ring relative to the rest of the molecule.

-

Cα-Cβ bond: This rotation influences the relative positions of the two carbonyl groups.

-

C-O and O-Et bonds of the ester group: These rotations determine the conformation of the ethyl ester side chain.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface and identifying the most stable conformers.

Proposed Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the computational conformational analysis of this compound.

Experimental Protocols

While specific experimental data for this compound is lacking, this section outlines the standard methodologies that would be employed for its structural characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure and dynamics in solution.

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different proton environments, their chemical shifts (which indicate the electronic environment), their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons). This would be crucial for distinguishing between the keto and enol tautomers and for providing insights into the preferred conformation.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl carbons would be particularly informative for identifying the keto and enol forms.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the overall structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, offering insights into the preferred conformation in solution.

Computational Chemistry

Theoretical calculations are essential for exploring the conformational space and understanding the energetics of different structures.

-

Methodology: A common approach involves using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Procedure:

-

An initial 3D structure of both the keto and enol tautomers is built using molecular modeling software.

-

A conformational search is performed to identify low-energy starting geometries.

-

Each of these geometries is then fully optimized to find the local energy minima on the potential energy surface.

-

Frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

The relative energies of the stable conformers are then compared to determine the most likely structures.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound. While direct experimental structural data remains to be reported, a comprehensive understanding can be constructed through the analysis of analogous compounds and the application of theoretical principles and computational methods. The interplay between keto-enol tautomerism and conformational flexibility is a defining feature of this molecule. The outlined experimental and computational protocols provide a clear roadmap for future studies aimed at definitively characterizing the structure and dynamics of this compound, which will be invaluable for its application in drug discovery and development.

References

An In-depth Technical Guide on the Solubility Profile of Ethyl Isonicotinoylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinoylacetate, also known as ethyl 4-(pyridin-4-yl)-3-oxobutanoate (CAS No. 26377-17-3), is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for process development, including reaction, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.2 g/mol | [1][2] |

| Appearance | Off-white to yellow-brown crystalline powder | [1] |

| Melting Point | 53-59 °C | [1][2] |

| Boiling Point | 169 °C at 4 mmHg | [1][2] |

Qualitative Solubility Profile

-

Methanol: this compound is described as being soluble in methanol.[1][2]

-

Ethyl Acetate: The synthesis of this compound often involves an extraction step using ethyl acetate, which strongly implies its solubility in this solvent.[1][2]

-

Tetrahydrofuran (THF): The synthesis procedure also utilizes THF as a solvent for the reaction, indicating that the reactants, and likely the product, are soluble in it.[1][2]

Experimental Protocol for Solubility Determination: A Generalized Approach

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, a standard gravimetric method can be employed. This method is widely accepted for determining the solubility of solid compounds in organic solvents.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, ethyl acetate, acetone, acetonitrile)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed glass vials for drying

-

Vacuum oven

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

-

Dry the vial to a constant weight.

-

Once cooled to room temperature in a desiccator, accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that this compound is soluble in polar organic solvents like methanol and ethyl acetate, a notable gap exists in the scientific literature regarding its quantitative solubility profile. For researchers and drug development professionals, the experimental determination of this parameter is crucial for optimizing synthetic and purification processes. The generalized gravimetric protocol provided in this guide offers a robust and reliable method for obtaining this critical data. The successful application of this protocol will enable the generation of a comprehensive solubility profile, facilitating more efficient and scalable processes involving this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive literature search did not yield specific experimental data on the thermal stability and decomposition of ethyl isonicotinoylacetate. This guide, therefore, provides a framework for conducting such an analysis, including detailed experimental protocols and expected data presentation, drawing analogies from structurally related compounds.

Introduction

This compound is a versatile intermediate in pharmaceutical and chemical synthesis. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in drug development where thermal stress can impact purity and efficacy. This guide outlines the methodologies to thoroughly characterize the thermal properties of this compound.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

| Molecular Weight | 193.2 g/mol | N/A |

| Melting Point | 53-60 °C | N/A |

| Boiling Point | 169 °C @ 4 mmHg | N/A |

| Appearance | White to pale brown crystalline powder | N/A |

Thermal Analysis Methodologies

A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended for a comprehensive thermal stability profile.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and kinetics.[1][2]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess stability in different environments.[1]

-

Temperature Program:

-

Dynamic Scan: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used to determine kinetic parameters.[3]

-

Isothermal Analysis: Hold the sample at a specific temperature for an extended period to evaluate long-term stability.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

Expected Data Presentation:

Table 1: TGA Data for this compound under Inert Atmosphere

| Heating Rate (°C/min) | Tonset (°C) | Tpeak (°C) | Mass Loss (%) |

| 5 | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined |

| 15 | Data to be determined | Data to be determined | Data to be determined |

| 20 | Data to be determined | Data to be determined | Data to be determined |

Table 2: TGA Data for this compound under Oxidative Atmosphere

| Heating Rate (°C/min) | Tonset (°C) | Tpeak (°C) | Mass Loss (%) |

| 10 | Data to be determined | Data to be determined | Data to be determined |

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or exothermic decomposition events.[5][6][7]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen, 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point but below its decomposition onset (determined by TGA), for instance, from 25 °C to 250 °C at a heating rate of 10 °C/min. A heat-cool-heat cycle can be employed to investigate the glass transition of the amorphous phase and any recrystallization behavior.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures of melting and the enthalpy of fusion (ΔHf).

Expected Data Presentation:

Table 3: DSC Data for this compound

| Parameter | Value |

| Melting Onset (Tonset) | Data to be determined |

| Melting Peak (Tpeak) | Data to be determined |

| Enthalpy of Fusion (ΔHf) | Data to be determined |

| Glass Transition (Tg) (if applicable) | Data to be determined |

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Single-Shot Analysis: Pyrolyze the sample at a temperature above its main decomposition peak observed in TGA (e.g., 300 °C, 600 °C, and 900 °C) to identify the primary decomposition products.[10]

-

Evolved Gas Analysis (EGA): Heat the sample over a temperature range to observe the evolution of different fragments as a function of temperature.[9]

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., DB-5MS).

-

Temperature Program: A programmed temperature ramp to separate the pyrolysis products (e.g., 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min).[10]

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST).

Expected Data Presentation:

Table 4: Potential Decomposition Products of this compound Identified by Py-GC-MS

| Retention Time (min) | Tentative Compound | Molecular Formula | Key Mass Fragments (m/z) |

| Data to be determined | e.g., Isonicotinic acid | C₆H₅NO₂ | e.g., 123, 106, 78 |

| Data to be determined | e.g., Ethanol | C₂H₆O | e.g., 46, 45, 31 |

| Data to be determined | e.g., Ethyl isonicotinate | C₈H₉NO₂ | e.g., 151, 123, 106, 78 |

| Data to be determined | e.g., Pyridine | C₅H₅N | e.g., 79, 52 |

| Data to be determined | e.g., Carbon dioxide | CO₂ | e.g., 44 |

| Data to be determined | e.g., Ketene | C₂H₂O | e.g., 42 |

Potential Decomposition Pathways

Based on the structure of this compound, several decomposition pathways can be hypothesized. The primary decomposition is likely to involve the cleavage of the ester and β-keto groups.

-

Decarboxylation: Loss of CO₂ from the β-keto acid intermediate (formed after hydrolysis of the ester).

-

Ester Pyrolysis: Elimination of ethylene and formation of isonicotinoylacetic acid, which would then likely decarboxylate.

-

Cleavage of the C-C bond between the carbonyl groups.

-

Fragmentation of the pyridine ring at higher temperatures.

The data from Py-GC-MS will be crucial in elucidating the dominant decomposition pathways.

Visualizations

Caption: Workflow for the thermal analysis of this compound.

Caption: Hypothetical decomposition pathways of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The combination of TGA, DSC, and Py-GC-MS will enable researchers and drug development professionals to determine critical thermal parameters, understand decomposition mechanisms, and ensure the safe and effective use of this important chemical intermediate. The generation of such data is highly encouraged to fill the current knowledge gap.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 3. mdpi.com [mdpi.com]

- 4. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]

- 7. Differential scanning calorimetry (DSC) and temperature-modulated DSC study of three mouthguard materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 9. frontier-lab.com [frontier-lab.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Core Reactions and Reactivity of Ethyl Isonicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isonicotinoylacetate, a β-keto ester featuring a pyridine ring, is a highly versatile building block in organic and medicinal chemistry. Its unique molecular architecture, characterized by multiple reactive sites—an active methylene group, a ketone, an ester, and a pyridine nitrogen—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, core reactions, and reactivity of this compound. It details key reaction types, including condensations, alkylations, and cyclizations, which are fundamental to the synthesis of a wide array of heterocyclic compounds. Particular emphasis is placed on its application as a key intermediate in the development of pharmaceutical agents, notably for anti-tuberculosis therapies. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Introduction

This compound, also known as ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is a pivotal intermediate in organic synthesis. The confluence of a β-dicarbonyl system and a pyridine moiety within its structure imparts a rich and varied reactivity profile. The active methylene protons are readily abstracted, creating a potent nucleophile, while the carbonyl and ester groups are susceptible to a range of additions and substitutions. This reactivity makes it an essential precursor for constructing complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. Its role in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores its importance in modern chemistry.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 26377-17-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| Appearance | Off-white to yellow-brown crystalline powder | |

| Melting Point | 53-59 °C | |

| Boiling Point | 169 °C / 4 mmHg | |

| Density | 1.155 g/cm³ | |

| pKa (Predicted) | 8.61 ± 0.25 | |

| Solubility | Soluble in Methanol |

Synthesis of this compound

The most common and efficient synthesis of this compound is the Claisen condensation between ethyl isonicotinate and ethyl acetate. This reaction requires a strong base to deprotonate the α-carbon of ethyl acetate, which then acts as the nucleophile.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

Ethyl isonicotinate (1.0 eq)

-

Ethyl acetate (7.0 eq)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Saturated brine solution

Procedure:

-

To a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous THF (20 mL) cooled to -40°C under an inert atmosphere, rapidly add LiHMDS (30 mmol).

-

Maintain the reaction mixture at -40°C and stir for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding acetic acid (50 mmol).

-

Alkalize the mixture with a 10% sodium bicarbonate solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Figure 1: General workflow for the synthesis of this compound.

Core Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay of its functional groups. The molecule exists as an equilibrium mixture of keto and enol tautomers, which influences its reaction pathways.[3][4][5][6][7]

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

ethyl isonicotinoylacetate as a precursor in organic synthesis

An In-depth Technical Guide to Ethyl Isonicotinoylacetate as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is a highly versatile and valuable precursor in the field of organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a β-ketoester moiety, and an active methylene group, makes it an essential building block for the construction of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutically active molecules. Its stability and reactivity are leveraged in medicinal chemistry, particularly in the synthesis of anti-tuberculosis agents and other bioactive molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 26377-17-3 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Off-white to yellow-brown crystalline powder |

| Melting Point | 53-59 °C |

| Boiling Point | 169 °C / 4 mmHg |

| Solubility | Soluble in Methanol |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of an ethyl isonicotinate with ethyl acetate in the presence of a strong base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via LiHMDS

This protocol is based on a general method described for the synthesis of this compound.[2][3]

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Reaction: Cool the solution to -40°C using a suitable cooling bath. To this stirred solution, rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS, 30 mmol).

-

Monitoring: Maintain the reaction at -40°C and stir for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the careful addition of acetic acid (50 mmol).

-

Work-up: Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[2][3]

Experimental Protocol: Synthesis via Sodium Ethoxide

An alternative method utilizes sodium ethoxide as the base.[4]

-

Base Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (115 g) to 4 liters of absolute ethanol at a rate that maintains a steady reflux. Once all the sodium has reacted, concentrate the solution under vacuum to obtain a white powder.

-

Reaction: To the powdered sodium ethoxide, add a solution of ethyl isonicotinate (498 g) and ethyl acetate (580 g) in one portion.

-

Reflux: Reflux the reaction mixture for 20 hours.

-

Work-up and Purification: After cooling, the product can be isolated and purified. A detailed work-up involves dissolving the resulting oil in methanol, adding water to induce crystallization, and collecting the product by filtration at low temperature.[4]

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various heterocyclic systems, most notably pyridines and dihydropyridines.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridine (1,4-DHP) derivatives.[5][6] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used to treat hypertension (e.g., Nifedipine, Amlodipine).[7][8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent can be this compound), and a nitrogen source like ammonia or ammonium acetate.[5]

Caption: Reaction mechanism of the Hantzsch dihydropyridine synthesis.

This protocol outlines a general, one-pot synthesis of 1,4-dihydropyridines.[9]

-

Mixing: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), a second β-ketoester like ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

-

Catalyst (Optional): While the reaction can proceed without a catalyst, various catalysts like FeCl₃ can be used to improve yield and reaction time.[9] For a solvent-free approach, add the catalyst (e.g., 0.004 g FeCl₃) to the mixture.

-

Reaction: Heat the mixture (e.g., to 110°C for solvent-free or reflux in a solvent like ethanol) for the required time (typically 1-3 hours).[9][10] Monitor the reaction by TLC.

-

Isolation: After cooling, add water to the reaction mixture.

-

Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 1,4-dihydropyridine product.[9]

| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | FeCl₃, 110°C, Solvent-free | 92 | [9] |

| 4-Chlorobenzaldehyde | FeCl₃, 110°C, Solvent-free | 90 | [9] |

| 4-Methylbenzaldehyde | Ammonium acetate, Water, 70°C | >90 | [11] |

| 4-Nitrobenzaldehyde | FeCl₃, 110°C, Solvent-free | 95 | [9] |

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is another important method for synthesizing substituted pyridines, specifically 2-pyridones.[12][13] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. This compound, with its active methylene group, can react with cyanoacetamide or other active methylene compounds in the presence of a base to form highly functionalized 3-cyano-2-pyridone derivatives.

Caption: General pathway for the Guareschi-Thorpe type pyridone synthesis.

This is a generalized procedure based on the principles of the Guareschi-Thorpe condensation.

-

Mixing: Dissolve this compound (1 equivalent) and an active methylene compound such as ethyl cyanoacetate or cyanoacetamide (1 equivalent) in a suitable solvent like absolute ethanol.

-

Catalyst: Add a basic catalyst, such as piperidine or ammonium acetate (catalytic to stoichiometric amounts).

-

Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture. The product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., glacial acetic acid or ethanol) to yield the pure pyridone derivative.[14]

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[15][16] this compound is an ideal substrate for MCRs due to its multiple reactive sites. The Hantzsch synthesis is a prime example. Its participation in MCRs makes it a powerful tool for building libraries of complex molecules for drug discovery and high-throughput screening.[17]

Applications in Pharmaceutical and Agrochemical Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds.

-

Pharmaceuticals: It serves as a key intermediate for various pharmaceuticals, including anti-tuberculosis agents and potential treatments for neurological disorders.[1] The 1,4-dihydropyridine core is fundamental to a class of cardiovascular drugs.[8] Furthermore, it is a precursor in the synthesis of deazafolate analogues, which are investigated as antifolate and antitumor agents.[18][19]

-

Agrochemicals: The versatility of this compound extends to agricultural chemistry, where it can be used to develop pesticides and plant growth regulators.[1]

Caption: Logical workflow from precursor to drug candidate.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis and rich reactivity allow for the efficient construction of diverse and complex heterocyclic structures. Through classic named reactions like the Hantzsch and Guareschi-Thorpe syntheses, and its application in modern multicomponent reactions, it provides a direct route to molecular scaffolds of significant interest in the pharmaceutical and agrochemical industries. This guide has provided the fundamental protocols and conceptual frameworks necessary for researchers to effectively utilize this powerful synthetic precursor in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 26377-17-3 [m.chemicalbook.com]

- 3. This compound | 26377-17-3 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 9. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]

- 10. jsynthchem.com [jsynthchem.com]

- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 13. Guareschi-Thorpe Condensation [drugfuture.com]

- 14. tsijournals.com [tsijournals.com]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Ethyl Isonicotinoylacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl isonicotinoylacetate and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential biological activities. Drawing parallels from structurally related isonicotinoyl and nicotinic acid derivatives, this guide explores their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of their synthesis, putative mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathway interactions. Due to the limited volume of research focused specifically on this compound derivatives, this guide synthesizes findings from closely related analogues to project the potential therapeutic applications of this chemical class.

Introduction

Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their presence in several clinically important drugs. The this compound scaffold, characterized by a pyridine ring substituted with an ethyl acetoacetate group at the 4-position, offers a versatile platform for the synthesis of novel bioactive molecules. The presence of a β-ketoester moiety provides a reactive handle for a variety of chemical transformations, allowing for the generation of diverse libraries of derivatives with potential therapeutic value. This guide will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by data from analogous chemical series.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the condensation of isonicotinic acid or its activated forms with ethyl acetoacetate. Further modifications can be introduced at various positions of the pyridine ring or the acetoacetate side chain to generate a diverse range of analogues.

General Synthetic Protocol:

A common synthetic route involves the Claisen condensation of an isonicotinate ester with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the corresponding this compound. Derivatives can then be synthesized through various reactions, including:

-

Knoevenagel Condensation: Reaction of the active methylene group with aldehydes to introduce diverse substituents.

-

Hantzsch Pyridine Synthesis: Cyclocondensation reactions to form fused heterocyclic systems.

-

Hydrazone Formation: Reaction of the keto group with hydrazines to form isonicotinoyl hydrazones, a class of compounds with known biological activities.[1]

Potential Anticancer Activities

Derivatives of nicotinic acid and isonicotinic acid have demonstrated significant potential as anticancer agents.[2][3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro cytotoxic activity of various isatin derivatives, which share some structural similarities with potential cyclized derivatives of this compound, against different cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin Derivative | Compound 2h | Jurkat (T-cell leukemia) | 0.03 | [2] |

| Isatin-coumarin hybrid | Not specified | Various | Few µM range | [4] |

| Moxifloxacin-isatin hybrid | Not specified | MCF-7, DU-145 | 32 - 77 | [4] |

Potential Signaling Pathways

Many heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8] The activation of caspase cascades is a central event in apoptosis.[1]

Caption: Potential intrinsic apoptosis pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24 to 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Potential Antimicrobial Activities

Nicotinic acid and its derivatives have a long history of being investigated for their antimicrobial properties.[10] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.[11][12]

Quantitative Data from Structurally Similar Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some nicotinamide and other heterocyclic derivatives against various microbial strains.

| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |

| Nicotinamide Derivative | NC 4 | P. aeruginosa | ~5.5 (at 0.016 mM) | [13] |

| Nicotinamide Derivative | NC 5 | S. aureus | ~10.4 (at 0.03 mM) | [13] |

| Ethylparaben hydrazone | Compound 3g | S. aureus | 2 | [14] |

Potential Mechanism of Action

The antimicrobial action of heterocyclic compounds can involve multiple targets within the microbial cell. One potential mechanism is the inhibition of essential enzymes involved in metabolic pathways, such as fatty acid synthesis.[15]

Caption: Antimicrobial screening workflow.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Potential Anti-inflammatory Activities

Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators and signaling pathways.[17][18]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vivo anti-inflammatory activity of isatin derivatives, which are structurally related to potential cyclized products of this compound.

| Compound Class | Representative Compound | Animal Model | Paw Edema Reduction (%) | Reference |

| Isatin Derivative | VIIc (R1 = 5-Cl) | Carrageenan-induced paw edema | 65 | [19] |

| Isatin Derivative | VIId (R1 = 5-Br) | Carrageenan-induced paw edema | 63 | [19] |

Potential Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[20][21][22][23][24] Inhibition of this pathway can suppress the expression of pro-inflammatory genes.

Caption: Potential NF-κB inhibition pathway.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Use rodents (e.g., rats or mice).

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally.

-

Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized edema.[19][25]

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[19]

Conclusion and Future Directions

While direct evidence for the biological activities of this compound derivatives is still emerging, the extensive research on structurally similar isonicotinic acid and other heterocyclic compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide, extrapolated from related chemical series, suggests that these derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Elucidation of their specific mechanisms of action, including the identification of molecular targets and the mapping of modulated signaling pathways, will be crucial for their further development. Structure-activity relationship (SAR) studies will also be essential to optimize their potency and selectivity. The versatility of the this compound scaffold holds considerable promise for the development of novel and effective therapeutic agents.

References

- 1. Methyl and ethyl ketone analogs of salicylaldehyde isonicotinoyl hydrazone: novel iron chelators with selective antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. Design, synthesis and antitumor activity of icotinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl Acetate Fraction of Hedyotis diffusa Willd Induces Apoptosis via JNK/Nur77 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 11. mjm.mcgill.ca [mjm.mcgill.ca]

- 12. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]